2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene
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Overview
Description
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and a 4-chlorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with an appropriate alkyne under controlled conditions.
Substitution Reactions: The butyl group and the 4-chlorophenyl ethynyl group are introduced through substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or 4-chlorophenyl ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tellurium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-5-(phenylethynyl)tellurophene
- 2-Butyl-5-(4-methoxyphenyl)ethynyl]tellurophene
- 2-Butyl-5-(4-fluorophenyl)ethynyl]tellurophene
Uniqueness
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
920977-26-0 |
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Molecular Formula |
C16H15ClTe |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-butyl-5-[2-(4-chlorophenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C16H15ClTe/c1-2-3-4-15-11-12-16(18-15)10-7-13-5-8-14(17)9-6-13/h5-6,8-9,11-12H,2-4H2,1H3 |
InChI Key |
UMBMXZAHZDLRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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